Netarsudil Mesylate

Descripción

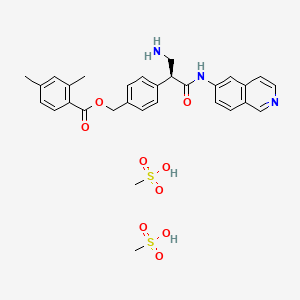

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRLKRHJOAQDC-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027773 | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422144-42-0 | |

| Record name | Netarsudil mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Preclinical Development of Netarsudil Mesylate

Identification of Rho Kinase (ROCK) and Norepinephrine (B1679862) Transporter (NET) as Therapeutic Targets

The development of netarsudil (B609535) was predicated on the identification of two key molecular targets involved in the regulation of aqueous humor dynamics: Rho kinase (ROCK) and the norepinephrine transporter (NET). nih.govcrstoday.com

Role of ROCK in Trabecular Meshwork Physiology and Pathology

The Rho family of small GTP-binding proteins, including RhoA, RhoB, and RhoC, are crucial regulators of cellular processes like cell shape, motility, and apoptosis. dovepress.com When activated, Rho proteins stimulate their effector molecules, ROCK1 and ROCK2, which are serine/threonine kinases. dovepress.comeyewiki.org These kinases play a significant role in organizing the actin cytoskeleton. eyewiki.org

In the eye, the Rho/ROCK pathway is integral to the function of the trabecular meshwork (TM), the primary site of aqueous humor outflow. spandidos-publications.comresearchgate.net Activation of this pathway leads to increased contraction of TM cells and the synthesis of extracellular matrix components. spandidos-publications.com This results in a stiffer, less permeable TM, which increases resistance to aqueous humor outflow and consequently elevates intraocular pressure (IOP). spandidos-publications.comnih.gov Conversely, inhibition of the ROCK pathway promotes the relaxation of the TM, increasing outflow facility and lowering IOP. spandidos-publications.comnih.gov The expression of Rho and ROCK has been found to be elevated in the glaucomatous TM, highlighting their role in the pathology of the disease. dovepress.comeyewiki.org Therefore, ROCK inhibitors were identified as a promising therapeutic strategy to directly target the diseased TM and improve aqueous humor outflow. crstoday.comfrontiersin.org

Role of NET in Aqueous Humor Production and Ocular Hemodynamics

In addition to its ROCK inhibitory activity, netarsudil also inhibits the norepinephrine transporter (NET). crstoday.comresearchgate.net NET is responsible for the reuptake of norepinephrine at nerve synapses. drugbank.com By inhibiting NET, netarsudil increases the local concentration and duration of action of norepinephrine. drugbank.com This enhanced adrenergic signaling is believed to cause vasoconstriction in the ciliary body, the structure responsible for producing aqueous humor. researchgate.netdrugbank.com This vasoconstriction can reduce blood flow to the ciliary body, thereby decreasing the rate of aqueous humor production. researchgate.netdrugbank.com

Furthermore, the NET inhibitory action of netarsudil is thought to contribute to a reduction in episcleral venous pressure, which is another factor that can influence IOP. crstoday.comresearchgate.net This dual mechanism of action, targeting both aqueous outflow through ROCK inhibition and aqueous production and episcleral venous pressure through NET inhibition, distinguishes netarsudil from other ocular hypotensive agents. crstoday.comresearchgate.net

In Vitro Studies and Biochemical Characterization

The preclinical development of netarsudil involved extensive in vitro studies to characterize its biochemical activity and effects on ocular cells.

Kinase Inhibition Assays (ROCK1, ROCK2)

Kinase inhibition assays were performed to determine the potency of netarsudil and its active metabolite, netarsudil-M1, against the two isoforms of Rho kinase, ROCK1 and ROCK2. nih.govscispace.com These assays revealed that netarsudil is a potent inhibitor of both ROCK1 and ROCK2. nih.govscispace.comncats.ionewdrugapprovals.org

In these assays, netarsudil demonstrated significant inhibitory activity against both ROCK1 and ROCK2. frontiersin.orgscispace.com The inhibitory constants (Ki) were determined to be 1 nM for both ROCK1 and ROCK2. nih.govscispace.comncats.ionewdrugapprovals.org Further studies compared the potency of netarsudil to other ROCK inhibitors and its own active metabolite, netarsudil-M1. The results indicated that netarsudil-M1 is an even more potent ROCK inhibitor than its parent compound. nih.govscispace.com

| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |

|---|---|---|

| Netarsudil | 1 | 1 |

| Netarsudil-M1 | 0.2 | 0.2 |

| Compound A | ~1.4 (average of ROCK1/2) | ~1.4 (average of ROCK1/2) |

| Compound B | ~1.9 (average of ROCK1/2) | ~1.9 (average of ROCK1/2) |

| Compound C | ~1.5 (average of ROCK1/2) | ~1.5 (average of ROCK1/2) |

| Compound D | ~3.1 (average of ROCK1/2) | ~3.1 (average of ROCK1/2) |

Data sourced from multiple studies. nih.govfrontiersin.orgscispace.com

Effects on Trabecular Meshwork Cell Biology

The functional consequences of ROCK inhibition by netarsudil were investigated in cultured trabecular meshwork (TM) cells. These studies focused on the compound's ability to alter the cellular structures that contribute to outflow resistance.

A key effect of ROCK activation in TM cells is the formation of prominent actin stress fibers, which contribute to cell stiffness and contractility. spandidos-publications.comfrontiersin.org In vitro studies demonstrated that netarsudil effectively disrupts these actin stress fibers in TM cells. frontiersin.orgscispace.comnih.gov Live cell imaging of human TM cells treated with netarsudil showed a time-dependent disassembly of actin stress fibers. nih.gov In normal TM cells, most stress fibers were disassembled within 120 minutes of treatment with 1 µM netarsudil. nih.gov Glaucomatous TM cells, which have thicker actin stress fibers, also showed disassembly, although it took a longer time. nih.gov This disruption of the actin cytoskeleton leads to a relaxation of the TM cells and a decrease in their stiffness, which is believed to be the primary mechanism by which netarsudil increases trabecular outflow. frontiersin.orgacs.org

The potency of netarsudil in disrupting cellular structures was quantified in cell-based assays.

| Assay | Cell Type | IC50 (nM) |

|---|---|---|

| Disruption of Actin Stress Fibers | Primary Porcine TM Cells | 79 |

| Disruption of Focal Adhesions | Transformed Human TM Cells | 16 |

Data sourced from preclinical studies. nih.govscispace.comncats.ionewdrugapprovals.org

Disruption of Focal Adhesions

A primary mechanism by which Netarsudil relaxes the trabecular meshwork is through the disruption of focal adhesions. portico.org Focal adhesions are complex protein structures that link the cell's internal actin cytoskeleton to the extracellular matrix, playing a crucial role in cell adhesion and mechanical signaling. In glaucomatous TM cells, an increase in focal adhesions contributes to tissue stiffening and outflow resistance.

Modulation of Extracellular Matrix Deposition and Fibrosis

Glaucomatous changes in the trabecular meshwork often involve fibrotic processes, characterized by the excessive deposition of extracellular matrix (ECM) components, which increases outflow resistance. moleculardevices.commoleculardevices.com Transforming growth factor-β2 (TGF-β2), a cytokine found at elevated levels in the aqueous humor of glaucoma patients, is a key driver of this fibrosis. portico.orgmoleculardevices.com

Netarsudil has demonstrated significant anti-fibrotic activity in preclinical models. In studies using primary human trabecular meshwork cells, Netarsudil was shown to block the profibrotic effects of TGF-β2. portico.orgfda.gov When cells were treated with TGF-β2, there was a marked increase in the expression of fibrogenic markers, including α-smooth muscle actin (α-SMA), fibroblast-specific protein 1 (FSP1), and Collagen I. portico.org The simultaneous treatment with 500 nM Netarsudil completely abolished the induction of these fibrotic markers, indicating its ability to counteract the pathological ECM remodeling seen in glaucoma. portico.org By decreasing the expression of these fibrosis-related proteins, Netarsudil helps to restore a more normal tissue architecture and function within the trabecular meshwork. researchgate.netportico.org

Impact on Trabecular Meshwork Cell Contractility and Stiffness

The contractility and stiffness of trabecular meshwork cells are key determinants of aqueous humor outflow resistance. nih.govmoleculardevices.com The Rho kinase (ROCK) signaling pathway plays a central role in regulating the actomyosin (B1167339) contraction that governs cell stiffness. nih.govmoleculardevices.com In glaucoma, this pathway is often hyperactivated, leading to increased TM cell contractility, tissue stiffening, and reduced outflow. nih.govmoleculardevices.com

As a potent ROCK inhibitor, Netarsudil directly counteracts this pathological state. nih.gov By inhibiting ROCK1 and ROCK2 with a high degree of potency (Ki of 1 nM for each), Netarsudil reduces the phosphorylation of downstream targets that drive actomyosin contraction. nih.govfda.gov This leads to a decrease in actin stress fibers, reduced cellular contraction, and a subsequent reduction in the stiffness of TM cells. nih.govresearchgate.netportico.org Studies using a bioengineered 3D ECM hydrogel model demonstrated that Netarsudil potently reverses the pathological contraction of human TM cells induced by TGF-β2 in a dose-dependent manner, with an EC50 of 35.9 nM. portico.org This cellular relaxation is a primary contributor to the increased outflow facility observed with Netarsudil treatment.

Norepinephrine Transporter Inhibition Assays

The identification of NET inhibitory activity during the preclinical development of Netarsudil was accomplished through specialized screening assays. While the specific proprietary assay details are not fully published, the methodology for identifying such inhibitors is well-established. It typically involves in vitro neurotransmitter uptake assays using cell lines engineered to express the human norepinephrine transporter (hNET). nih.gov In these assays, the ability of a test compound like Netarsudil to inhibit the uptake of a labeled substrate (either radioactive or fluorescent) into the cells is measured. nih.gov The concentration of the compound that inhibits 50% of the substrate uptake is determined as its IC50 value, quantifying its potency as a NET inhibitor. This screening process confirmed that Netarsudil possesses significant NET inhibitory activity, contributing to its dual mechanism of action. nih.gov

In Vivo Preclinical Models

Animal Models of Ocular Hypertension and Glaucoma

The ocular hypotensive activity of Netarsudil was extensively evaluated in various normotensive animal models, which are crucial for establishing proof-of-concept and characterizing the dose-response relationship of new IOP-lowering agents. The primary models used were normotensive Dutch Belted rabbits and Formosan Rock monkeys. nih.govportico.org

In these studies, topical ocular administration of Netarsudil solutions resulted in significant, dose-dependent reductions in IOP. nih.gov The effect was durable, with significant IOP lowering sustained for at least 24 hours after a single daily dose. nih.govportico.org

In normotensive Dutch Belted rabbits, once-daily dosing for three days produced maximal IOP reductions that increased with concentration.

Table 1: Maximal IOP Reduction in Normotensive Dutch Belted Rabbits after 3 Days of Dosing with Netarsudil

| Netarsudil Concentration | Maximal IOP Reduction (mmHg) |

|---|---|

| 0.005% | 2.5 ± 0.2 |

| 0.01% | 4.6 ± 0.2 |

| 0.02% | 5.0 ± 0.6 |

| 0.04% | 8.1 ± 0.7 |

Data from Kiel et al. (2017). nih.gov

Similarly, studies in normotensive Formosan Rock monkeys demonstrated a robust and sustained IOP-lowering effect.

Table 2: IOP Reduction in Normotensive Formosan Rock Monkeys on Day 3

| Netarsudil Concentration | Time Post-Dose | IOP Reduction (mmHg) |

|---|---|---|

| 0.04% | 4 hours | 7.5 |

| 0.04% | 8 hours | 7.2 |

| 0.04% | 24 hours | 7.5 |

Data from Wang et al. (2015). nih.gov

Studies in normotensive dogs were also conducted. Twice-daily dosing of 0.02% Netarsudil resulted in a statistically significant, though clinically modest, IOP reduction of 0.9 mmHg on the final day of a 5-day dosing period. fda.gov These preclinical findings in normotensive animals were instrumental in demonstrating the potent and lasting IOP-lowering efficacy of Netarsudil, supporting its advancement into clinical development. nih.gov

Steroid-Induced Ocular Hypertension Models

Netarsudil has been evaluated in preclinical models of steroid-induced ocular hypertension, a condition that can arise from the therapeutic use of glucocorticoids. duke.eduduke.edu In a mouse model of glucocorticoid-induced ocular hypertension, research demonstrated that netarsudil was effective at both reducing and preventing the elevation of intraocular pressure (IOP). duke.eduophthalmologytimes.com

The mechanism behind this efficacy involves the drug's anti-fibrotic properties. duke.edu Netarsudil acts by relaxing the trabecular meshwork, which is the eye's primary drainage tissue, and may prevent long-term fibrotic or scarring-like changes within this tissue that are often induced by steroids. duke.edu

Preclinical experiments have explored netarsudil's utility in two distinct scenarios. In one study, netarsudil was administered as a preventive measure, initiated before the steroid challenge, to preempt the onset of ocular hypertension. ophthalmologytimes.com A second experimental design investigated its role as a therapeutic agent, where administration began after steroid-induced ocular hypertension was already established, showing its ability to reverse the condition. ophthalmologytimes.com These findings from animal models suggest that netarsudil can effectively counter the IOP-elevating effects of steroids. ophthalmologytimes.com

Ocular Hypotensive Efficacy in Animal Models

The intraocular pressure-lowering effect of netarsudil has been demonstrated in several animal models, including normotensive Dutch Belted rabbits, Formosan Rock monkeys, cynomolgus monkeys, and various strains of mice. nih.govmedchemexpress.comnih.gov Topical administration of netarsudil results in significant and sustained reductions in IOP across these species. nih.govresearchgate.net

Studies in both Dutch Belted rabbits and Formosan Rock monkeys have established a clear dose-dependent relationship for the IOP-lowering effect of netarsudil. nih.govdovepress.com Formulations containing 0.005% (rabbits only), 0.01%, 0.02%, and 0.04% netarsudil were tested, revealing that increasing concentrations of the drug produced greater reductions in IOP. nih.gov

In normotensive Formosan Rock monkeys, once-daily dosing for three days showed progressively larger IOP reductions with higher concentrations. nih.gov The maximal IOP reductions were observed at 4 or 8 hours after the third dose. nih.gov

Table 1: Maximal Dose-Dependent IOP Reduction in Monkeys on Day 3

| Netarsudil Concentration | Maximal IOP Reduction (mmHg) |

|---|---|

| 0.01% | 4.2 ± 0.2 |

| 0.02% | 5.8 ± 0.3 |

| 0.04% | 7.5 ± 1.1 |

Data sourced from a study on normotensive Formosan Rock monkeys. The values represent mean ± standard error of the mean. nih.gov

A key finding from preclinical studies is the long duration of action of netarsudil. nih.gov In both rabbits and monkeys, the reduction in IOP was sustained for at least 24 hours following a single daily dose. nih.govresearchgate.net This prolonged effect supports a once-daily dosing regimen. nih.gov

In Formosan Rock monkeys treated with 0.04% netarsudil, the IOP-lowering effect was not only significant but also consistent throughout the 24-hour post-dosing period on the third day of administration. portico.org The duration of effect was noted to be longer in monkeys compared to rabbits. nih.gov

Table 2: Duration of IOP Reduction with 0.04% Netarsudil in Monkeys on Day 3

| Time Post-Dose | IOP Reduction (mmHg) |

|---|---|

| 4 hours | 7.5 |

| 8 hours | 7.2 |

| 24 hours | 7.5 |

Data sourced from a study on normotensive Formosan Rock monkeys. portico.org

Mechanistic Investigations in Animal Eyes

Netarsudil lowers intraocular pressure through a multi-faceted mechanism of action, targeting different components of the eye's aqueous humor dynamics. europa.eu Preclinical investigations in various animal models have elucidated its impact on the conventional outflow pathway and episcleral venous pressure. nih.govnih.govportico.org

A primary mechanism of action for netarsudil is the enhancement of aqueous humor outflow through the trabecular meshwork (TM), the main drainage pathway. nih.govglpbio.com In animal models, Rho kinase (ROCK) inhibitors like netarsudil have been shown to increase trabecular outflow facility, thereby lowering IOP. nih.gov

Studies in normotensive monkeys demonstrated that a 0.04% concentration of netarsudil significantly increased the tonographic outflow facility by 53% compared to baseline or vehicle-treated eyes. dovepress.comportico.org Similarly, investigations in living mice confirmed that netarsudil increases outflow facility. nih.govcore.ac.uk This functional improvement is accompanied by observable morphological changes; optical coherence tomography (OCT) imaging in mice revealed that netarsudil treatment led to a widening of the trabecular meshwork and a significant increase in the cross-sectional area of Schlemm's canal. nih.govportico.org

In addition to its effects on the trabecular meshwork, netarsudil also reduces episcleral venous pressure (EVP), which represents the pressure in the veins that drain aqueous humor from the eye. nih.govportico.org This effect has been specifically demonstrated in rabbit models. nih.govnih.govcore.ac.uk

Pharmacological Mechanisms of Action of Netarsudil Mesylate

Rho Kinase (ROCK) Inhibition

Netarsudil's primary pharmacological effect is the inhibition of the Rho kinase (ROCK) pathway. drugbank.comresearchgate.net The ROCK pathway is crucial in regulating cellular processes such as cell shape, movement, and adhesion by acting on the cytoskeleton. By inhibiting this pathway, netarsudil (B609535) induces a series of changes in the eye's drainage system, leading to a decrease in IOP. researchgate.net

Molecular and Cellular Mechanisms

The inhibitory action of netarsudil on ROCK enzymes sets off a cascade of molecular and cellular events that collectively enhance the outflow of aqueous humor.

Netarsudil is a potent inhibitor of both ROCK1 and ROCK2 isoforms, which are serine-threonine kinases. eosmedchem.commedkoo.comncats.io It acts as a competitive inhibitor for these kinases. medchemexpress.com Research has shown that netarsudil inhibits ROCK1 and ROCK2 with a high degree of potency. eosmedchem.commedkoo.comncats.io This inhibition is a key initiating step in its mechanism of action. researchgate.net

Inhibition Constants (Ki) of Netarsudil for ROCK Isoforms

| Kinase Isoform | Inhibition Constant (Ki) |

|---|---|

| ROCK1 | 1 nM |

| ROCK2 | 1 nM |

This data reflects the high potency of netarsudil in inhibiting both major ROCK isoforms. eosmedchem.commedkoo.comncats.io

The trabecular meshwork (TM) is a critical tissue in the conventional outflow pathway of aqueous humor. drugbank.com In glaucomatous conditions, there is often increased stiffness and contractility of the TM cells, which impedes fluid outflow. drugbank.com Netarsudil addresses this by targeting the actin cytoskeleton of TM cells. mdpi.comnih.gov

By inhibiting ROCK, netarsudil leads to the disassembly of actin stress fibers and a reduction in focal adhesions in TM cells. medchemexpress.comeosmedchem.commedkoo.commdpi.com This results in a relaxation of the TM cells and a decrease in their contractility. medchemexpress.com Live cell imaging studies have demonstrated that netarsudil effectively reduces actin stress fibers in both normal and glaucomatous TM cells. mdpi.comnih.govresearchgate.net Interestingly, actin stress fibers in glaucomatous TM cells were observed to be thicker and took a longer time to disassemble after treatment with netarsudil compared to normal TM cells. mdpi.comnih.govresearchgate.net This relaxation of the TM tissue is a fundamental mechanism by which netarsudil increases aqueous humor outflow. drugbank.com

Effects of Netarsudil on Trabecular Meshwork Cells

| Cellular Component | Effect of Netarsudil | Reference |

|---|---|---|

| Actin Stress Fibers | Disassembly | medchemexpress.comeosmedchem.commedkoo.commdpi.com |

| Focal Adhesions | Disruption | medchemexpress.comeosmedchem.commedkoo.com |

The inhibition of ROCK by netarsudil leads to changes in the endothelial cells of Schlemm's canal. nih.gov Optical coherence tomography (OCT) imaging in living mouse eyes has shown that netarsudil treatment leads to a significant increase in the cross-sectional area of Schlemm's canal. nih.gov This widening of the canal, along with the relaxation of the trabecular meshwork, facilitates a greater volume of aqueous humor to pass through the conventional outflow pathway. researchgate.netnih.gov Studies have also suggested that trabecular meshwork endothelial cells can regulate the permeability of Schlemm's canal endothelial cells, and ligands that modulate this permeability could be potential therapeutic targets. nih.gov

Impact on Aqueous Humor Outflow Facility

The culmination of netarsudil's molecular and cellular actions is a significant enhancement of the aqueous humor outflow facility, which is a measure of how easily fluid can drain from the eye.

The primary mechanism by which netarsudil lowers IOP is by increasing the outflow of aqueous humor through the trabecular meshwork pathway. europa.eudrugbank.comportico.org This is a direct consequence of the relaxation of the trabecular meshwork cells and the widening of Schlemm's canal. medchemexpress.comnih.gov

Numerous studies in various models, including human eyes, have demonstrated a significant increase in trabecular outflow facility following netarsudil administration. mdpi.comnih.govportico.orgresearchgate.netophthalmologytimes.com For instance, in perfused human eyes, the active metabolite of netarsudil, netarsudil-M1, significantly increased the outflow facility. researchgate.net Similarly, in living mouse eyes, netarsudil increased outflow facility and tracer deposition in the trabecular meshwork. nih.gov Clinical studies in healthy volunteers have also confirmed that netarsudil increases outflow facility. ophthalmologytimes.com

Research Findings on Netarsudil's Effect on Trabecular Outflow

| Study Model | Key Finding | Reference |

|---|---|---|

| Perfused Human Eyes | Significant increase in outflow facility (51% vs baseline, 102% vs control) with netarsudil-M1. | researchgate.net |

| Living Mouse Eyes | Increased outflow facility and tracer deposition in the trabecular meshwork. | nih.gov |

| Normotensive Monkeys | Tonographic outflow facility significantly increased by 53% six hours after administration. | portico.org |

Expansion of Trabecular Meshwork Tissue and Effective Filtration Area

A primary mechanism of netarsudil is its effect on the conventional (trabecular) outflow pathway, which is responsible for draining the majority of aqueous humor from the eye. drugbank.comnih.gov In glaucomatous eyes, this pathway often exhibits increased resistance to outflow. drugbank.com Netarsudil, through its inhibition of Rho kinase, directly addresses this pathology. dovepress.comdrugbank.com

ROCK is a protein that promotes the assembly of actin stress fibers and focal adhesions within the cells of the trabecular meshwork (TM). dovepress.com This activity leads to increased cell stiffness and contraction, which in turn reduces the effective filtration area for aqueous humor outflow. drugbank.com By inhibiting ROCK, netarsudil induces relaxation of the TM cells. dovepress.commedchemexpress.com This relaxation leads to several beneficial structural changes:

Expansion of the Trabecular Meshwork Tissue: The reduction in cellular contraction and stiffness allows the TM tissue to expand. drugbank.comnih.gov

Increased Effective Filtration Area: This expansion of the TM, along with an increase in the juxtacanalicular connective tissue thickness, results in a larger area for aqueous humor to be filtered. drugbank.comportico.org Studies have shown a significant increase in the percentage effective filtration length (PEFL) in the trabecular meshwork after treatment with netarsudil's active metabolite. portico.orgmedchemexpress.com

These changes collectively lead to an increase in the trabecular outflow facility, allowing for more efficient drainage of aqueous humor and a subsequent lowering of IOP. dovepress.comdrugbank.com

Norepinephrine (B1679862) Transporter (NET) Inhibition

Beyond its action as a ROCK inhibitor, netarsudil also functions as an inhibitor of the norepinephrine transporter (NET). dovepress.comdovepress.comdrugbank.com This dual mechanism of action is a distinguishing feature of netarsudil among glaucoma medications. dovepress.com

Molecular and Cellular Mechanisms

The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into noradrenergic neurons. drugbank.com By inhibiting NET, netarsudil increases the concentration and duration of action of norepinephrine at the synapse. drugbank.com This enhanced noradrenergic signaling is believed to influence aqueous humor dynamics. drugbank.com

Influence on Aqueous Humor Production

One of the proposed effects of NET inhibition is a reduction in the production of aqueous humor. patsnap.comnih.govwikipedia.org The ciliary body is responsible for producing aqueous humor, and its function is influenced by adrenergic signaling. drugbank.com The increased levels of norepinephrine resulting from NET inhibition may lead to vasoconstriction of the blood vessels supplying the ciliary body. drugbank.com This reduced blood flow could, in turn, decrease the rate of aqueous humor formation. patsnap.comdrugbank.com While some studies in humans have shown a trend towards decreased aqueous humor flow, this effect has not always reached statistical significance. nih.gov However, studies in monkeys have reported a significant reduction in aqueous humor flow rate with netarsudil treatment. dovepress.com

Contribution to Episcleral Venous Pressure Reduction

The inhibition of the norepinephrine transporter may also play a role in the reduction of episcleral venous pressure. dovepress.compatsnap.comnih.gov While the primary mechanism for episcleral vein dilation is believed to be ROCK inhibition, the complex interplay of neurotransmitters and vascular tone suggests that NET inhibition could contribute to this effect. dovepress.comophthalmologytimes.comwikipedia.org The precise contribution of NET inhibition to the reduction in EVP is an area of ongoing research. arvojournals.orgarvojournals.orgresearchgate.net

Combined Multifaceted Action on Intraocular Pressure (IOP)

The therapeutic efficacy of netarsudil mesylate stems from its ability to target three key mechanisms involved in IOP regulation:

Increased Trabecular Outflow: By inhibiting ROCK, netarsudil relaxes the trabecular meshwork, increasing the outflow of aqueous humor through the conventional pathway. dovepress.compatsnap.comdovepress.com

Decreased Episcleral Venous Pressure: The dilation of episcleral veins, also primarily due to ROCK inhibition, lowers the resistance to outflow distal to Schlemm's canal. patsnap.comeuropa.eueuropa.eu

Potentially Reduced Aqueous Humor Production: Through NET inhibition, netarsudil may decrease the formation of aqueous humor by the ciliary body. patsnap.comnih.govwikipedia.org

This unique combination of actions provides a comprehensive approach to lowering IOP, making netarsudil an effective treatment for patients with open-angle glaucoma and ocular hypertension. dovepress.comnih.gov

Table 1: Summary of Research Findings on Netarsudil's Mechanisms

| Mechanism | Key Finding | Study Population | Reference |

|---|---|---|---|

| Increased Trabecular Outflow Facility | Significantly increased by 53% in monkey eyes treated with 0.04% netarsudil. | Monkeys | dovepress.com |

| Increased Trabecular Outflow Facility | Increased by approximately 20% in human eyes. | Humans | nih.gov |

| Decreased Episcleral Venous Pressure | Reduced by 9% in healthy human volunteers. | Humans | arvojournals.org |

| Decreased Episcleral Venous Pressure | Significantly reduced in rabbits, accounting for 42% of the measured IOP reduction. | Rabbits | arvojournals.org |

| Decreased Aqueous Humor Flow | Showed a non-statistically significant trend toward a decrease in humans. | Humans | nih.gov |

| Decreased Aqueous Humor Flow | Significantly reduced by 23% from baseline in normotensive monkeys. | Monkeys | dovepress.com |

Table 2: Compound Names

| Compound Name |

|---|

| Acetazolamide |

| Apraclonidine |

| AR-13503 |

| Betaxolol |

| Bimatoprost (B1667075) |

| Brimonidine |

| Brinzolamide |

| Carteolol |

| Dorzolamide |

| Latanoprost (B1674536) |

| Latanoprostene bunod |

| Levobunolol |

| Methazolamide |

| Netarsudil |

| This compound |

| Norepinephrine |

| Pilocarpine (B147212) |

| Ripasudil (B1663664) |

| Tafluprost |

| Timolol (B1209231) |

| Travoprost |

Synergistic Effects of ROCK and NET Inhibition

The combination of Rho-kinase (ROCK) and norepinephrine transporter (NET) inhibition by netarsudil results in a synergistic lowering of intraocular pressure (IOP) through multiple, complementary pathways. nih.govresearchgate.net

The primary mechanism of action is the inhibition of ROCK, which directly targets the trabecular meshwork, the main site of aqueous humor outflow. dovepress.comspringermedizin.de ROCK inhibition leads to the relaxation of the trabecular meshwork cells, reducing the stiffness and contractility of this tissue. researchgate.netmedscape.com This action increases the outflow of aqueous humor through the conventional pathway, which is responsible for draining the majority of the eye's fluid. nih.govnih.gov Additionally, ROCK inhibition contributes to a decrease in episcleral venous pressure, further facilitating aqueous humor drainage. bmctoday.netresearchgate.netdovepress.com Preclinical studies have demonstrated that netarsudil effectively disrupts actin stress fibers and focal adhesions in trabecular meshwork cells, which is consistent with its ROCK inhibitory activity. nih.govresearchgate.net

In addition to its effects on the trabecular meshwork, netarsudil also inhibits the norepinephrine transporter (NET). patsnap.comresearchgate.net This inhibition is believed to decrease the production of aqueous humor. drugs.comnih.govportico.org By reducing the reuptake of norepinephrine at the ciliary body, where aqueous humor is produced, netarsudil may induce vasoconstriction of ciliary vessels, thereby reducing blood flow and subsequent aqueous humor formation. researchgate.netmedscape.com This dual action of enhancing outflow and reducing production provides a comprehensive approach to IOP reduction. patsnap.comresearchgate.net

The combination of these two mechanisms—increasing trabecular outflow via ROCK inhibition and decreasing aqueous humor production via NET inhibition—is what sets netarsudil apart. patsnap.comfrontiersin.org This synergistic effect allows for significant IOP reduction and offers a therapeutic advantage, particularly when combined with other classes of glaucoma medications that have different mechanisms of action. nih.gov

Table 1: Preclinical Research Findings on Netarsudil's Mechanisms

| Research Area | Model/System | Key Finding | Reference(s) |

|---|---|---|---|

| ROCK Inhibition | Porcine & Human Trabecular Meshwork Cells | Disrupted actin stress fibers and focal adhesions, indicating a direct effect on the conventional outflow pathway. | nih.govresearchgate.net |

| IOP Reduction in Animal Models | Normotensive Rabbits & Monkeys | Produced significant and sustained IOP reductions after once-daily dosing. | nih.govresearchgate.net |

| Aqueous Humor Dynamics | Monkey Eyes | Increased tonographic outflow facility by 53% and significantly reduced aqueous humor flow rate. | portico.org |

| Episcleral Venous Pressure | Rabbit Model | Significantly reduced episcleral venous pressure, contributing to overall IOP reduction. | arvojournals.org |

| Metabolism | Human Corneal Tissue | Metabolized to netarsudil-M1, an active metabolite with approximately five times greater potency against ROCK than the parent compound. | nih.gov |

Clinical Development and Efficacy of Netarsudil Mesylate

Phase 1 and Phase 2 Clinical Studies

The initial clinical development of netarsudil (B609535) mesylate focused on establishing its dose-response relationship, early efficacy, and safety profile, as well as understanding its mechanism of action on aqueous humor dynamics in humans.

Early clinical studies were designed to identify the optimal concentration of netarsudil that balances efficacy in lowering intraocular pressure (IOP) with an acceptable safety profile.

A Phase 2a study involving 85 subjects with open-angle glaucoma (OAG) or ocular hypertension (OHT) compared three different concentrations of netarsudil (0.01%, 0.02%, and 0.04%) with a placebo. hsa.gov.sg The results indicated that the 0.02% and 0.04% concentrations achieved the most significant reductions in mean IOP. hsa.gov.sg The data suggested that the peak of the dose-response curve was reached with the 0.02% concentration administered once daily. hsa.gov.sg

Another Phase 2 study in Japanese patients with primary open-angle glaucoma (POAG) or OHT evaluated the same three concentrations (0.01%, 0.02%, and 0.04%) against a placebo. nih.govresearchgate.net All concentrations of netarsudil demonstrated superiority over the placebo in reducing mean diurnal IOP at week 4. nih.govresearchgate.net Specifically, the mean reductions from baseline in mean diurnal IOP were 4.10 mmHg (19.8%) for the 0.01% group, 4.80 mmHg (23.5%) for the 0.02% group, and 4.81 mmHg (23.8%) for the 0.04% group, compared to 1.73 mmHg (8.2%) for the placebo group. nih.gov Based on these findings, the 0.02% concentration was identified as providing the optimal balance of efficacy and safety for this patient population. nih.govresearchgate.net

A separate Phase 2b non-inferiority study with 224 subjects compared netarsudil 0.01% and 0.02% to latanoprost (B1674536) 0.005%. hsa.gov.sg In patients with a baseline IOP of up to 26 mmHg, netarsudil 0.02% demonstrated an efficacy equivalent to latanoprost. portico.org

These dose-ranging studies were crucial in selecting the 0.02% concentration for further development in Phase 3 trials and for the final marketed formulation. hsa.gov.sgnih.gov

Phase 2 clinical trials provided the initial evidence for the efficacy and safety of netarsudil mesylate in patients with OAG and OHT.

In a 28-day Phase 2b study, netarsudil 0.02% administered once daily in the evening led to a mean diurnal IOP reduction of 5.7 mmHg from the unmedicated baseline. portico.org The IOP-lowering effect was consistent from day 7 to day 28 of the trial. portico.org

A short-term, 9-day Phase 2 study was conducted to assess the 24-hour efficacy of netarsudil 0.02%. nih.gov In this study, netarsudil demonstrated a consistent and significant reduction in IOP over a 24-hour period, including both diurnal and nocturnal measurements. nih.gov The mean reduction in both nocturnal and diurnal IOP was 3.5 mmHg compared to baseline. hsa.gov.sgnih.gov

The early safety profile was also established in these trials. The most frequently reported adverse event was conjunctival hyperemia, which occurred in a concentration-dependent manner. nih.govresearchgate.net In the Phase 2 study with Japanese patients, the incidence of ocular adverse events was 34.5% for the 0.01% concentration, 42.6% for 0.02%, and 68.6% for 0.04%, compared to 9.1% in the placebo group. nih.gov No serious adverse events were reported in these early studies. nih.govresearchgate.net

To elucidate the mechanism of action of netarsudil in humans, dedicated aqueous humor dynamics studies were conducted. These studies confirmed the preclinical findings that netarsudil lowers IOP through a novel combination of mechanisms. nih.govophthalmologytimes.comnih.gov

A key mechanism of netarsudil is its ability to increase the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye. nih.govnih.govpatsnap.com

A double-masked, randomized, placebo-controlled Phase 2 study (AR-13324-CS206) was specifically designed to evaluate the effect of netarsudil 0.02% on trabecular outflow facility in patients with elevated IOP. nih.govclinicaltrials.gov In this study, which involved 20 patients with POAG or OHT, netarsudil significantly increased the mean diurnal trabecular outflow facility. nih.govarvojournals.org After 7 days of treatment, the outflow facility in netarsudil-treated eyes increased by approximately 35% from baseline. arvojournals.org

Another study in healthy volunteers also demonstrated a significant increase in diurnal outflow facility. nih.govnih.gov After one week of once-daily dosing with netarsudil 0.02%, the outflow facility increased by 22% from baseline. nih.govnih.gov This effect is attributed to the Rho kinase (ROCK) inhibitory action of netarsudil, which relaxes the trabecular meshwork cells and improves aqueous outflow. drugbank.comresearchgate.net

Table 1: Effect of Netarsudil 0.02% on Trabecular Outflow Facility in Humans

| Study Population | Duration of Treatment | Increase in Outflow Facility (vs. Baseline) | Reference |

|---|---|---|---|

| Healthy Volunteers (n=11) | 7 days | 22% | nih.govnih.gov |

| POAG/OHT Patients (n=18) | 7 days | 34.6% | arvojournals.org |

In addition to its effects on the trabecular meshwork, netarsudil was also shown to lower episcleral venous pressure (EVP), which represents the downstream resistance to aqueous outflow. ophthalmologytimes.compatsnap.comglaucomaphysician.net

In a study involving healthy volunteers, once-daily dosing of netarsudil 0.02% for 7 days resulted in a 10% decrease in diurnal EVP from baseline. nih.govnih.govglaucomaphysician.net

Table 2: Effect of Netarsudil 0.02% on Episcleral Venous Pressure (EVP) in Humans

| Study Population | Duration of Treatment | Decrease in EVP (vs. Baseline) | Reference |

|---|---|---|---|

| Healthy Volunteers (n=11) | 7 days | 10% | nih.govnih.govglaucomaphysician.net |

| POAG/OHT Patients (n=18) | 7 days | 9.5% | arvojournals.orgglaucomaphysician.net |

The effect of netarsudil on the rate of aqueous humor production has also been investigated. Preclinical studies in monkeys had suggested that netarsudil could decrease the production of aqueous humor. nih.govfda.gov

In a human study with healthy volunteers, measurements of aqueous humor flow rate by fluorophotometry showed a trend towards a decrease in the flow rate in netarsudil-treated eyes compared to baseline. nih.gov While this trend, a reduction of about 15%, was not statistically significant, it was consistent with findings from animal studies. nih.govnih.gov Another study also noted that a potential reduction in aqueous humor flow may be attributable to the inhibition of the norepinephrine (B1679862) transporter (NET). portico.org

Table 3: Summary of Aqueous Humor Dynamics with Netarsudil 0.02% in Humans (Healthy Volunteers)

| Aqueous Humor Dynamic Parameter | Change from Baseline | Statistical Significance (p-value) | Reference |

|---|---|---|---|

| Outflow Facility | +22% | p = 0.02 | nih.govnih.gov |

| Episcleral Venous Pressure | -10% | p = 0.01 | nih.govnih.gov |

| Aqueous Humor Flow Rate | -15% (trend) | p = 0.08 | nih.govnih.gov |

Aqueous Humor Dynamics Studies in Humans

Phase 3 Clinical Trials (ROCKET Program and other studies)

The clinical development of this compound for the treatment of elevated intraocular pressure (IOP) was primarily supported by a series of Phase 3 clinical trials known as the ROCKET (Rho Kinase Elevated IOP Treatment) program. nih.govdovepress.com These studies, along with others, were designed to evaluate the efficacy and safety of netarsudil in patients with open-angle glaucoma and ocular hypertension. nih.govnih.gov

Study Design and Methodologies

The ROCKET program consisted of several key studies, including ROCKET-1, ROCKET-2, and ROCKET-4. nih.govnih.govbmctoday.net These trials were pivotal in establishing the clinical profile of netarsudil.

The ROCKET studies were designed as randomized, double-masked, active-controlled, noninferiority trials. nih.govnih.govresearchgate.net This robust methodology is the gold standard for clinical trials, minimizing bias by ensuring that neither the patients nor the investigators know which treatment is being administered. nih.govnih.gov In ROCKET-1 and ROCKET-2, patients were randomized to receive either netarsudil 0.02% once daily, timolol (B1209231) 0.5% twice daily, or, in ROCKET-2 only, netarsudil 0.02% twice daily. nih.govnih.gov The ROCKET-4 study also followed a double-masked, randomized design, comparing once-daily netarsudil to twice-daily timolol. nih.gov Similarly, the MERCURY trials, which evaluated a fixed-dose combination of netarsudil and latanoprost, were randomized and double-masked. nih.govnih.gov Another Phase 3 trial conducted in Japan, J-ROCKET, was a single-masked, randomized study comparing netarsudil to ripasudil (B1663664). nih.govresearchgate.net

The ROCKET trials used timolol, a long-established beta-blocker and standard of care in glaucoma treatment, as the active comparator. nih.govnih.govaao.org This comparison was crucial for determining the non-inferiority of netarsudil. nih.govnih.gov While timolol is a standard comparator, some have noted that prostaglandin (B15479496) analogues like latanoprost are often the first-line treatment and could have provided a more clinically relevant comparison. aao.org

Subsequent studies, such as the MERCURY trials, directly compared a fixed-dose combination of netarsudil and latanoprost against each component administered alone. nih.govnih.govspringermedizin.de These trials demonstrated that the combination therapy was superior in lowering IOP compared to either netarsudil or latanoprost monotherapy. nih.govnih.govspringermedizin.de A phase 2 trial also compared netarsudil directly with latanoprost. bmctoday.netescholarship.org Additionally, the J-ROCKET study in Japan compared netarsudil with another Rho kinase inhibitor, ripasudil. nih.govophthalmologytimes.com

The patient populations for the Phase 3 trials of netarsudil consistently included individuals with open-angle glaucoma (OAG) or ocular hypertension (OHT). nih.govnih.govnih.gov The ROCKET studies enrolled patients with a baseline IOP greater than 20 mmHg. arvojournals.org Specifically, ROCKET-1 included patients with baseline IOPs between >20 mmHg and <27 mmHg, while ROCKET-2 focused on patients with baseline IOPs between >20 mmHg and <25 mmHg. arvojournals.org The ROCKET-4 study expanded the inclusion criteria to patients with baseline IOPs between >20 mmHg and <30 mmHg. nih.gov The MERCURY trials also enrolled adults with OAG or OHT, with unmedicated baseline IOPs ranging from >20 to <36 mmHg. nih.gov The J-ROCKET study specifically enrolled Japanese patients with primary open-angle glaucoma (POAG) or OHT. nih.gov

Intraocular Pressure (IOP) Lowering Efficacy

The primary efficacy endpoint in the Phase 3 trials was the reduction of IOP from baseline. nih.govnih.govnih.gov

Across the ROCKET program, once-daily netarsudil 0.02% demonstrated clinically and statistically significant reductions in IOP from baseline. nih.govresearchgate.net In the ROCKET-1 and ROCKET-2 trials, netarsudil was found to be non-inferior to timolol in patients with a maximum baseline IOP below 25 mmHg. nih.govaao.org

In the ROCKET-4 study, the mean IOP reductions from baseline ranged from 3.9 to 4.7 mmHg for netarsudil and 3.8 to 5.2 mmHg for timolol. nih.gov A pooled analysis of Phase 3 studies showed that the magnitude of IOP reduction with netarsudil was similar in patients with baseline IOP <25 mmHg (-4.05 to -4.57 mmHg) and those with baseline IOP ≥25 and <30 mmHg (-3.71 to -4.71 mmHg). hsa.gov.sg

The MERCURY-1 and MERCURY-2 trials, which evaluated the fixed-dose combination of netarsudil and latanoprost, showed that the combination therapy lowered IOP by an additional 1.8-3.0 mmHg compared to netarsudil alone and an additional 1.3-2.5 mmHg compared to latanoprost alone. nih.gov

In the J-ROCKET study, the mean reduction from baseline in mean diurnal IOP at Week 4 was 4.65 mmHg for the netarsudil group and 2.98 mmHg for the ripasudil group. nih.govresearchgate.net

The following tables provide a summary of the IOP-lowering efficacy of netarsudil from various Phase 3 clinical trials.

Table 1: Mean IOP Reduction in ROCKET-4 Study

| Treatment Group | Mean Reduction from Baseline (mmHg) |

| Netarsudil 0.02% QD | 3.9 - 4.7 |

| Timolol 0.5% BID | 3.8 - 5.2 |

Data from the ROCKET-4 study comparing once-daily (QD) netarsudil to twice-daily (BID) timolol. nih.gov

Table 2: Mean IOP in MERCURY-1 & -2 Pooled Analysis (at 12 weeks)

| Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP at Week 12 (mmHg) |

| Netarsudil/Latanoprost FDC | 23.6 | 15.8 |

| Netarsudil | 23.6 | 18.4 |

| Latanoprost | 23.5 | 17.3 |

Pooled efficacy data from the MERCURY-1 and MERCURY-2 studies for the fixed-dose combination (FDC) of netarsudil and latanoprost. nih.gov

Table 3: Mean Diurnal IOP Reduction in J-ROCKET Study (at Week 4)

| Treatment Group | Mean Reduction from Baseline (mmHg) |

| Netarsudil 0.02% QD | 4.65 |

| Ripasudil 0.4% BID | 2.98 |

Data from the J-ROCKET study in Japanese patients comparing once-daily (QD) netarsudil to twice-daily (BID) ripasudil. nih.govresearchgate.net

Diurnal and Nocturnal IOP Control

Netarsudil has demonstrated consistent intraocular pressure (IOP)-lowering effects over a 24-hour period, a crucial factor in managing glaucoma as IOP can fluctuate throughout the day and night. nih.gov A phase 2 clinical study specifically evaluated the efficacy of netarsudil 0.02% over both diurnal (daytime) and nocturnal (nighttime) periods. nih.govhsa.gov.sg

In this study, patients with ocular hypertension (OHT) or open-angle glaucoma (OAG) were administered netarsudil 0.02% once daily in the evening. hsa.gov.sg The results showed a statistically significant mean reduction in nocturnal IOP of 3.5 mmHg from baseline. nih.govhsa.gov.sg Notably, the mean reduction in diurnal IOP was identical at 3.5 mmHg, indicating that netarsudil's efficacy is maintained consistently throughout the 24-hour cycle. nih.govhsa.gov.sg This is a significant finding, as some other topical glaucoma medications have been shown to have reduced efficacy during the nocturnal period. nih.gov The consistent IOP reduction at each time point assessed over the 24-hour period suggests that netarsudil can help maintain a more stable IOP, which may be beneficial in slowing the progression of glaucoma. nih.govmdpi.com

Efficacy in Specific Patient Subpopulations (e.g., lower baseline IOP)

A noteworthy characteristic of netarsudil is its consistent IOP-lowering efficacy across a range of baseline IOPs, including in patients with lower baseline pressures. dovepress.comcrstoday.com This is in contrast to some other glaucoma medications, such as latanoprost, which tend to be more effective in patients with higher baseline IOPs. dovepress.com

In clinical trials, netarsudil has shown the ability to reduce IOP to a similar degree regardless of the starting pressure. dovepress.com For instance, in a phase 2 trial, while latanoprost was less effective in individuals with baseline IOPs between 22 and 26 mmHg, netarsudil 0.02% maintained its efficacy. evolvemeded.com This was further supported by a pooled analysis of the ROCKET-1, -2, and -4 phase 3 trials, which demonstrated that the IOP-lowering effect of once-daily netarsudil was stable across different baseline IOP subgroups. researchgate.net In contrast, twice-daily timolol was progressively less effective in subgroups with lower baseline IOPs. researchgate.net

This attribute makes netarsudil a potentially valuable treatment option for patients with normal-tension glaucoma, where lowering IOP is still the primary treatment goal despite baseline pressures being within the normal range. dovepress.com A study in normotensive monkeys showed a 24% decrease in IOP with netarsudil administration. dovepress.com Furthermore, a phase 1 study involving normotensive patients with baseline IOPs between 14 and 20 mmHg demonstrated significant IOP reductions over eight days of netarsudil 0.02% use. dovepress.com In a retrospective study, treatment success with netarsudil was more likely in eyes with a baseline IOP under 20 mmHg. nih.gov

Non-Inferiority to Comparator Agents

The efficacy of netarsudil has been compared to established glaucoma therapies, primarily timolol and latanoprost, in several large-scale clinical trials. dovepress.commehdijournal.com The ROCKET (Rho Kinase Elevated IOP Treatment Trial) series of phase 3 studies were pivotal in establishing the non-inferiority of netarsudil to timolol. dovepress.comescholarship.org

The ROCKET-4 study further confirmed these findings, demonstrating the non-inferiority of once-daily netarsudil to twice-daily timolol in patients with a baseline IOP of less than 30 mmHg over a six-month period. crstoday.comreviewofophthalmology.com A pooled analysis of the ROCKET trials confirmed that once-daily netarsudil was non-inferior to twice-daily timolol in patients with a baseline IOP below 25 mmHg and also in those with a baseline IOP below 30 mmHg. researchgate.net

When compared to latanoprost, a phase 2 study found that netarsudil did not demonstrate non-inferiority. escholarship.org However, in a sub-group of patients with baseline IOPs of ≤ 26 mmHg, the efficacy was similar between netarsudil 0.02% and latanoprost. escholarship.org

Long-Term Efficacy Assessments

The long-term efficacy of netarsudil has been evaluated in extension studies of the pivotal clinical trials. The ROCKET-2 trial demonstrated consistent IOP lowering with once-daily netarsudil over a 12-month period. crstoday.com Similarly, the ROCKET-4 trial, which included a six-month extension, showed that once-daily netarsudil was non-inferior to timolol at all time points from week two to month six. reviewofophthalmology.com

In a real-world study of adjunctive netarsudil use in patients with refractory glaucoma on multiple medications, a sustained and significant IOP reduction was observed for up to 12 months. nih.govresearchgate.net The largest decrease in IOP in this difficult-to-treat patient population was seen at the 12-month follow-up. nih.govresearchgate.net Another retrospective study on adjunctive netarsudil therapy found that 59% of patients had a sustained response with a median duration of 315 days. nih.gov These findings suggest that the IOP-lowering effect of netarsudil is maintained over the long term, both as monotherapy and as an adjunctive agent.

Comparative Efficacy Studies

Netarsudil Monotherapy vs. Other Monotherapies

Direct comparisons of netarsudil monotherapy with other commonly used glaucoma medications have provided valuable insights into its relative efficacy.

Netarsudil vs. Timolol: As established in the ROCKET series of phase 3 trials, once-daily netarsudil 0.02% demonstrated non-inferiority to twice-daily timolol 0.5% in patients with baseline IOPs below 25 mmHg and below 30 mmHg. dovepress.comcrstoday.comresearchgate.netmehdijournal.com A pooled analysis of these trials showed that in patients with baseline IOP <25 mmHg, the mean treated IOP ranged from 16.4 to 18.1 mmHg for netarsudil and 16.8 to 17.6 mmHg for timolol. researchgate.net However, a meta-analysis suggested that timolol may have a slightly greater IOP-lowering effect than netarsudil at certain time points. mdpi.com

Fixed-Dose Combination Therapies (e.g., Netarsudil/Latanoprost)

To enhance treatment efficacy and patient adherence, a fixed-dose combination (FDC) of netarsudil 0.02% and latanoprost 0.005% has been developed and evaluated in extensive clinical trials. dovepress.com This once-daily FDC has consistently demonstrated superior IOP reduction compared to either of its individual components administered as monotherapy. mehdijournal.comdovepress.comaao.orgspringermedizin.de

The MERCURY-1 and MERCURY-2 phase 3 trials were pivotal in establishing the superiority of the netarsudil/latanoprost FDC. escholarship.orgdovepress.com In these studies, the FDC resulted in an additional IOP reduction of 1.3 to 3.2 mmHg compared to both netarsudil and latanoprost monotherapies at all measured time points over 3 to 12 months. dovepress.comaao.orgspringermedizin.denih.gov A pooled analysis of MERCURY-1 and -2 confirmed the superior IOP-lowering of the FDC. springermedizin.de

The MERCURY-3 trial compared the netarsudil/latanoprost FDC to a fixed-dose combination of bimatoprost (B1667075) and timolol. The results showed that the netarsudil/latanoprost FDC had comparable IOP-lowering efficacy to the bimatoprost/timolol combination. ophthalmologytimes.comscottishmedicines.org.uk

A meta-analysis of studies comparing the netarsudil/latanoprost FDC to latanoprost monotherapy found a significantly greater reduction in IOP with the FDC. nih.gov Specifically, the mean difference in IOP reduction was -2.41 mmHg after two weeks and -1.77 mmHg after four to six weeks in favor of the FDC. nih.gov Real-world evidence also supports the effectiveness of switching to the netarsudil/latanoprost FDC, showing significant additional IOP lowering in patients previously on latanoprost monotherapy or latanoprost with other adjunctive agents. dovepress.com

Interactive Data Tables

Table 1: Netarsudil vs. Timolol (ROCKET Trials Pooled Data - Baseline IOP <25 mmHg)

| Timepoint | Mean IOP (mmHg) - Netarsudil | Mean IOP (mmHg) - Timolol |

| Week 2 | 17.7 | 17.6 |

| Week 6 | 18.1 | 17.5 |

| Month 3 | 17.8 | 17.5 |

Data sourced from a pooled analysis of the ROCKET trials. researchgate.net

Table 2: Netarsudil/Latanoprost FDC vs. Monotherapies (MERCURY-1 - 12 Months)

| Treatment Group | Mean Diurnal IOP at Month 12 (mmHg) |

| Netarsudil/Latanoprost FDC | 16.2 |

| Netarsudil Monotherapy | 17.9 |

| Latanoprost Monotherapy | 17.6 |

Data from the MERCURY-1 12-month study. nih.gov

Real-World Effectiveness Studies

Real-world effectiveness studies of this compound provide valuable insights into its performance in typical clinical settings, outside the controlled environment of pivotal clinical trials. These studies often include patients with more complex clinical profiles, such as those with various types of glaucoma, on multiple concurrent medications, or with a history of prior surgical interventions.

A retrospective cohort study conducted at a tertiary glaucoma referral center evaluated the efficacy of netarsudil 0.02% in 340 eyes of 233 patients. nih.gov The results showed that 48% of eyes achieved a 20% or greater reduction in intraocular pressure (IOP) at the one-month follow-up, an effect that was sustained through the six-month visit. nih.gov Notably, the IOP-lowering effects were similar in patients already using three or more topical glaucoma medications. nih.gov

Another retrospective chart review analyzed the impact of netarsudil 0.02% in 130 patients at an urban safety-net hospital. nih.gov This study reported a mean IOP reduction of approximately 3 mmHg from baseline. nih.gov For the entire group, the average percent reduction per eye was 16.5%, which corresponded to a statistically significant mean reduction of 3.01 mmHg. nih.gov In a subset of patients for whom netarsudil was initiated to avoid laser or surgery, the average percent reduction was 17.5%, or 3.21 mmHg. nih.gov

A study focusing on patients with refractory glaucoma on three or more topical medications demonstrated that the adjunctive use of netarsudil resulted in statistically and clinically significant long-term IOP reductions. nih.gov A one-year analysis of this cohort showed a stable IOP reduction, with the most substantial decrease observed at the 12-month mark. nih.gov

In a multicenter, open-label study designed to reflect a real-world setting, 242 patients were evaluated. researchgate.net Patients who were new to treatment and used netarsudil as monotherapy (n=24) experienced a mean IOP decrease of 16.9%. researchgate.net When netarsudil was added to existing therapies (n=151), it provided additional IOP-lowering efficacy. researchgate.net Specifically, adding netarsudil to a single agent resulted in a mean IOP reduction of 4.3 mmHg (20.5%), and adding it to two or more classes of therapy led to a reduction of 4.5 mmHg (20.9%). researchgate.net

Further real-world evidence comes from a retrospective cohort study at the New York Eye and Ear Infirmary of Mount Sinai, which included 172 eyes already on two or more ocular hypotensive agents. arvojournals.org After 4-8 weeks of treatment with netarsudil, eyes with open-angle glaucoma (OAG) showed a mean IOP decrease from 21.1 mmHg to 16.3 mmHg. arvojournals.org Eyes with mixed-mechanism glaucoma (MMG) had a mean IOP reduction from 19.4 mmHg to 16.2 mmHg. arvojournals.org The study also found significant IOP reductions regardless of whether the patients had prior glaucoma surgery. arvojournals.org

These studies collectively demonstrate that netarsudil is an effective IOP-lowering agent in real-world clinical practice, both as an adjunctive therapy in patients with refractory glaucoma and as a component of initial or switch therapy. nih.govnih.govnih.govresearchgate.netarvojournals.org

Data from Real-World Effectiveness Studies of this compound

| Study Population/Design | Baseline IOP (Mean ± SD or Median) | Follow-up Period | Key Efficacy Findings (IOP Reduction) | Reference |

| Shiuey et al. (2022) | Not specified | 6 months | ≥20% decrease in 48% of eyes, sustained through 6 months. | nih.gov |

| Real-World Clinical Impact at Urban Safety-Net Hospital | 18.27 mmHg (OD), 18.16 mmHg (OS) | First follow-up | Mean reduction of ~3 mmHg (16.5%). | nih.gov |

| Adjunctive Use in Refractory Glaucoma | 21 ± 5.8 mmHg | 3, 6, and 12 months | 3 months: Median IOP 16 mmHg6 months: Median IOP 18 mmHg12 months: Median IOP 15 mmHg | nih.gov |

| Multicenter Open-Label Study | Not specified | 12 weeks | Monotherapy (treatment-naïve): 16.9% reductionAdjunct to 1 agent: 4.3 mmHg (20.5%) reductionAdjunct to ≥2 agents: 4.5 mmHg (20.9%) reduction | researchgate.net |

| Retrospective Cohort Study (NYEEI) | OAG: 21.1 ± 5.8 mmHgMMG: 19.4 ± 5.0 mmHg | 4-8 weeks | OAG: Mean IOP reduced to 16.3 mmHgMMG: Mean IOP reduced to 16.2 mmHg | arvojournals.org |

| Switch to Netarsudil/Latanoprost FDC | Not specified | 6 and 12 weeks | Overall: -21.9% mean change at week 6. | dovepress.com |

Safety Profile and Tolerability in Clinical Research

Ocular Adverse Events

Conjunctival Hyperemia: Incidence, Severity, and Management

Conjunctival hyperemia, or eye redness, is the most common ocular adverse reaction associated with Netarsudil (B609535) mesylate. fda.govnih.gov This effect is considered an expected pharmacological outcome due to the vasodilation caused by Rho kinase inhibition. nih.govreviewofcontactlenses.com

Incidence: In controlled clinical studies, conjunctival hyperemia was reported in approximately 53% of patients receiving Netarsudil 0.02% once daily. fda.govdrugbank.com Phase 3 trials in Japan showed an incidence of 54.9% in the Netarsudil 0.02% group. nih.gov The incidence of this adverse event appears to be concentration-dependent, as demonstrated in a Phase 2 study in Japanese patients where conjunctival hyperemia was reported in 23.6%, 37.0%, and 56.9% of patients in the 0.01%, 0.02%, and 0.04% Netarsudil groups, respectively. nih.gov

Severity: The severity of conjunctival hyperemia is generally reported as mild. reviewofcontactlenses.comnih.gov In a Phase 3 study comparing Netarsudil to Ripasudil (B1663664), all events of conjunctival hyperemia were mild except for two moderate cases in the Netarsudil group. nih.gov While some patients may find the redness concerning, it is often transient. reviewofcontactlenses.com

Management: For many patients, the hyperemia may diminish over time with continued use. nih.gov Administering the dose in the evening can help mitigate the cosmetic impact of the redness. nih.gov If the hyperemia is particularly problematic for the patient, discontinuation of the medication is an option. reviewofcontactlenses.com

Table 1: Incidence of Conjunctival Hyperemia in Clinical Trials

| Clinical Trial/Study | Netarsudil Concentration | Incidence Rate |

|---|---|---|

| Controlled Clinical Studies | 0.02% | 53% |

| Japanese Phase 3 Trial | 0.02% | 54.9% |

| Japanese Phase 2 Trial | 0.01% | 23.6% |

| Japanese Phase 2 Trial | 0.02% | 37.0% |

| Japanese Phase 2 Trial | 0.04% | 56.9% |

Conjunctival Hemorrhage

Conjunctival hemorrhage has been reported as a common adverse effect in clinical trials of Netarsudil. drugbank.comfda.gov

Incidence: Approximately 20% of patients in controlled clinical studies reported conjunctival hemorrhage. drugbank.com In some studies, these were described as small petechial hemorrhages. nih.gov

Severity and Management: The hemorrhages are generally mild and tend to resolve with continued use of the medication. reviewofcontactlenses.comnih.gov Clinicians are advised to educate patients that these hemorrhages can occur, are benign, and will typically resolve quickly on their own. reviewofcontactlenses.com

Instillation Site Pain/Discomfort

Pain or discomfort upon instillation of the eye drops is another common adverse event. drugbank.compatsnap.com

Incidence: Instillation site pain was reported by approximately 20% of patients in controlled clinical studies. drugbank.com

Characteristics: The pain is typically brief and subsides quickly after administration. patsnap.com If the pain is persistent, patients are advised to consult their healthcare provider. patsnap.com

Other Ocular Adverse Reactions

A range of other ocular adverse reactions have been reported in 5-10% of patients participating in clinical studies. fda.govdrugbank.com These include:

Blurred vision fda.govdrugbank.com

Corneal staining fda.govdrugbank.com

Increased lacrimation (tearing) fda.govdrugbank.com

Eyelid erythema (redness of the eyelids) fda.govdrugbank.com

Ocular itching drugs.com

Conjunctivitis nih.gov

Blepharitis nih.gov

Systemic Safety Considerations

The systemic exposure to Netarsudil and its active metabolite following topical ocular administration is low. fda.govnih.gov Plasma concentrations are often below the lower limit of quantitation. fda.govdrugs.com This low systemic absorption contributes to a favorable systemic safety profile. nih.gov

In preclinical studies, intravenous administration of Netarsudil in animals at high doses resulted in cardiovascular effects such as decreased blood pressure and increased heart rate, which are expected pharmacological effects of Rho-kinase inhibitors. fda.gov

Embryofetal development toxicity studies in pregnant rats and rabbits showed that high intravenous doses of Netarsudil could cause abortions and embryofetal lethality. nih.govfda.gov However, the systemic exposure levels at which these effects were observed were substantially higher (over 40-fold in rats and over 1300-fold in rabbits) than those seen at the recommended human ophthalmic dose. fda.gov Given the negligible systemic exposure in humans after topical ocular administration, the risk of embryofetal toxicity is considered low. fda.govfda.gov

No significant systemic adverse events have been consistently reported in clinical trials with topical Netarsudil. nih.govnih.gov The primary adverse events are localized to the eye.

Table 2: Summary of Common Ocular Adverse Events with Netarsudil 0.02%

| Adverse Event | Incidence Rate |

|---|---|

| Conjunctival Hyperemia | ~53% |

| Cornea Verticillata | ~20% |

| Instillation Site Pain | ~20% |

| Conjunctival Hemorrhage | ~20% |

| Blurred Vision | 5-10% |

| Corneal Staining | 5-10% |

| Increased Lacrimation | 5-10% |

| Eyelid Erythema | 5-10% |

Minimal Systemic Absorption and Exposure

Clinical pharmacology studies have demonstrated that Netarsudil mesylate exhibits minimal systemic absorption following topical ocular administration. In a study involving healthy volunteers who received a once-daily dose of Netarsudil 0.02% ophthalmic solution for eight days, the plasma concentrations of the parent drug, Netarsudil, were below the lower limit of quantitation (0.100 ng/mL) at all measured time points. fda.gov

Interactive Data Table: Systemic Exposure to Netarsudil and its Active Metabolite (AR-13503)

| Analyte | Lower Limit of Quantitation (LLOQ) | Plasma Concentration (Day 1) | Plasma Concentration (Day 8) |

| Netarsudil | 0.100 ng/mL | Below LLOQ | Below LLOQ |

| AR-13503 | 0.100 ng/mL | Below LLOQ | One subject: 0.11 ng/mL |

Data from a pharmacokinetic study in healthy subjects after 8 days of once-daily administration of Netarsudil ophthalmic solution, 0.02%.

Lack of Clinically Significant Systemic Adverse Events

Consistent with its minimal systemic absorption, this compound has demonstrated a lack of clinically significant systemic adverse events in extensive clinical trials. A pooled safety analysis of the four ROCKET Phase 3 studies, which included 839 patients treated with Netarsudil, found that the proportion of patients experiencing a systemic adverse event was low and comparable to the active comparator, timolol (B1209231). nih.gov

Specifically, 26.3% of patients in the Netarsudil group experienced a systemic adverse event, compared to 26.6% in the timolol group. nih.gov Importantly, no single systemic adverse event occurred in more than 2% of patients in the Netarsudil treatment arm. nih.gov The most frequently reported systemic adverse events in the Netarsudil group included nasopharyngitis, upper respiratory tract infection, sinusitis, headache, and hypertension; however, the majority of these were not considered to be related to the study treatment. nih.govnih.gov A real-world pharmacovigilance study further supported the favorable systemic safety profile of Netarsudil, identifying only a few unexpected systemic adverse event signals, primarily related to hypersensitivity reactions. nih.gov

Discontinuation Rates Due to Adverse Events

The rates of discontinuation due to adverse events in clinical trials provide valuable insight into the tolerability of a medication. For this compound, discontinuation rates have been documented across several large-scale studies.

In a pooled analysis of the ROCKET-1 and ROCKET-2 studies, the leading cause for discontinuation in the Netarsudil once-daily arm was an adverse event. ophthalmologytimes.com A more detailed pooled analysis of four ROCKET studies showed that 31.5% of patients in the Netarsudil group discontinued (B1498344) treatment before the end of the study for any reason. nih.gov

The MERCURY-1 and MERCURY-2 studies, which evaluated a fixed-dose combination of Netarsudil and latanoprost (B1674536), also provide relevant data. In the MERCURY-1 study, the discontinuation rate due to adverse events was 8.2% for the Netarsudil monotherapy group. researchgate.net In the pooled analysis of MERCURY-1 and MERCURY-2, the most frequent reason for discontinuation in the Netarsudil group was adverse events. nih.gov

Interactive Data Table: Discontinuation Rates Due to Adverse Events in Key Clinical Trials

| Clinical Trial | Treatment Group | Discontinuation Rate Due to Adverse Events |

| ROCKET-2 | Netarsudil 0.02% QD | Leading cause of discontinuation |

| MERCURY-1 | Netarsudil 0.02% QD | 8.2% |

| Pooled MERCURY-1 & MERCURY-2 | Netarsudil 0.02% QD | Most frequent reason for discontinuation |

Data from pivotal Phase 3 clinical trials of this compound.

Special Populations

The safety and tolerability of this compound have also been assessed in various subpopulations to identify any potential differences in its effects.

Gender Differences

Subgroup analyses of clinical trial data and real-world evidence have generally not shown significant differences in the safety profile of this compound between male and female patients. nih.gov One pharmacovigilance study found a higher number of adverse event signals reported in female patients compared to male patients (36 vs. 28), but there were no apparent differences in the most frequently reported types of adverse events between genders. nih.gov Notably, female gender was also identified as a potential risk factor for dacryostenosis in the same study. nih.gov

Pharmacokinetics and Pharmacodynamics in Ocular Tissues

Ocular Absorption and Distribution

Following topical instillation, netarsudil (B609535) is absorbed through the cornea and distributed to various ocular tissues.

Netarsudil achieves high concentrations in the cornea and conjunctiva, the initial sites of absorption. A preclinical study in Dutch Belted rabbits evaluated the ocular distribution of radiolabeled netarsudil following a single topical dose. The cornea and conjunctiva exhibited the highest maximum concentrations (Cmax) of the drug. nih.gov The rank order of maximum radioactivity levels was highest in the cornea, followed by the conjunctiva. nih.gov High concentrations in these tissues are indicative of the primary absorption route. nih.gov

Table 1: Ocular Tissue Distribution of ¹⁴C-Netarsudil in Dutch Belted Rabbits After a Single Topical Dose

| Ocular Tissue | Cmax (ng eq/g) | Tmax (h) | AUC₀₋₄₈ (ng eq*h/g) |

|---|---|---|---|

| Cornea | 12,390 | 0.25 | 77,672 |

| Conjunctiva | 4,071 | 0.5 | 17,555 |

Data derived from a study in Dutch Belted rabbits following a single topical ocular dose of 0.02% ¹⁴C-netarsudil mesylate. Cmax represents the maximum concentration, Tmax is the time to reach maximum concentration, and AUC₀₋₄₈ is the area under the concentration-time curve from 0 to 48 hours.

After penetrating the cornea, netarsudil and its active metabolite are distributed into the aqueous humor. In a study with Dutch Belted rabbits, the concentration of the active metabolite, netarsudil-M1 (AR-13503), was measured in the aqueous humor after topical administration of a 0.02% netarsudil solution. The parent compound, netarsudil, was generally below the limit of detection in the aqueous humor, indicating rapid and efficient conversion. nih.gov

On the first day of dosing, the mean concentration of AR-13503 in the aqueous humor was 7.5 ± 4.87 ng/mL at 4 hours and 3.95 ± 2.53 ng/mL at 6 hours post-dose. nih.gov Following multiple daily doses, the concentration at 4 hours after the fourth dose was 10.74 ± 4.88 ng/mL, suggesting some accumulation with repeated administration. nih.gov

Table 2: Aqueous Humor Concentrations of AR-13503 in Rabbits

| Time Point | Mean Concentration (ng/mL) |

|---|---|

| Day 1, 4h post-dose | 7.5 ± 4.87 |

| Day 1, 6h post-dose | 3.95 ± 2.53 |

| Day 4, 4h post-dose | 10.74 ± 4.88 |

Concentrations of the active metabolite AR-13503 in the aqueous humor of Dutch Belted rabbits following topical ocular administration of netarsudil 0.02%.

Metabolism and Bioactivation

Netarsudil is a prodrug that is metabolically activated within the eye.

Netarsudil is rapidly metabolized by esterases present in the cornea to its active metabolite, AR-13503, also known as netarsudil-M1. nih.govnih.govdrugbank.com This bioactivation is a critical step, as the metabolite is a more potent inhibitor of Rho-associated protein kinase (ROCK). nih.gov In vitro studies using corneal tissue from various species, including humans, have demonstrated this metabolic conversion. The half-life for this conversion in human corneal tissue is approximately 175 minutes. nih.govdrugbank.com

Table 3: In Vitro Half-Life of Netarsudil in Corneal Tissue

| Species | Half-Life (minutes) |

|---|---|

| Human | 175 |

| Monkey | 109 |

| Rabbit | 140 |

| Pig | 156 |

| Dog | 98 |

In vitro metabolism of netarsudil by corneal esterases in tissue punches from various species.

The active metabolite, AR-13503, is a significantly more potent inhibitor of ROCK than the parent compound, netarsudil. Both netarsudil and AR-13503 are potent inhibitors of the two isoforms of Rho kinase, ROCK1 and ROCK2. However, AR-13503 demonstrates a higher inhibitory activity. nih.gov

Table 4: Inhibitory Activity (Ki) of Netarsudil and its Active Metabolite

| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |

|---|---|---|

| Netarsudil | 1 | 1 |

| AR-13503 | Not specified, but noted as more potent | Not specified, but noted as more potent |

Ki represents the inhibition constant, with lower values indicating greater potency. While specific Ki values for AR-13503 were not provided in the source, it is established as being more potent than the parent compound.

Elimination from Ocular Tissues